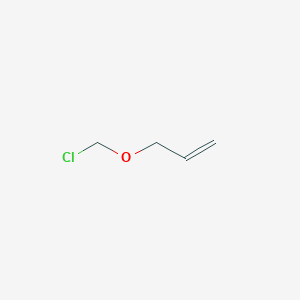

3-(Chloromethoxy)prop-1-ene

Description

BenchChem offers high-quality 3-(Chloromethoxy)prop-1-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Chloromethoxy)prop-1-ene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethoxy)prop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c1-2-3-6-4-5/h2H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAVREKVLRUVRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3970-20-5 | |

| Record name | 3-(chloromethoxy)prop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-(Chloromethoxy)prop-1-ene

Part 1: Executive Summary & Chemical Profile

Target Compound: 3-(Chloromethoxy)prop-1-ene Common Synonyms: Allyl chloromethyl ether, 1-(Chloromethoxy)-2-propene CAS Registry Number: 3970-20-5[1][2][3]

Strategic Overview

3-(Chloromethoxy)prop-1-ene is a bifunctional alkylating agent featuring both an allylic alkene and a reactive

Critical Safety Advisory:

As an

Physicochemical Profile[1][3][4][5][6][7][8][9][10][11][12]

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 106.55 g/mol | |

| Appearance | Colorless to pale yellow liquid | Pungent, irritating odor |

| Boiling Point | 98–100 °C (at 760 mmHg) | Distillable under reduced pressure recommended |

| Density | 1.025 g/mL | At 25 °C |

| Solubility | Soluble in DCM, THF, Et2O | Hydrolyzes rapidly in water |

| Stability | Moisture sensitive | Decomposes to allyl alcohol, formaldehyde, and HCl |

Part 2: Core Synthesis Pathway

Primary Route: Acid-Catalyzed Chloromethylation

The industrial and laboratory standard for synthesizing 3-(Chloromethoxy)prop-1-ene involves the reaction of allyl alcohol with paraformaldehyde and anhydrous hydrogen chloride (HCl).[2] This method is preferred over aqueous formaldehyde to prevent hydrolysis of the highly reactive product.[2]

Reaction Scheme

Mechanism of Action

The reaction proceeds via a hemiacetal intermediate.[2] The acid catalyst protonates the paraformaldehyde (depolymerizing it to reactive formaldehyde species) which is attacked by the allyl alcohol. Subsequent protonation of the hemiacetal hydroxyl group creates a water leaving group, generating a resonance-stabilized oxonium ion.[2] The chloride ion then traps this intermediate to form the

Caption: Mechanistic pathway from alcohol addition to chloride substitution via the oxonium intermediate.[4]

Part 3: Detailed Experimental Protocol

Pre-requisites:

-

Gas Generation: Anhydrous HCl gas cylinder or a generator (dropping conc.[2]

onto fused -

Glassware: Flame-dried 3-neck round bottom flask, gas inlet tube (fritted), thermometer, calcium chloride drying tube.

Step-by-Step Procedure

-

Preparation of Reagents:

-

Reaction Initiation (Temperature Critical):

-

Immerse the flask in an ice-salt bath to maintain the internal temperature between 0°C and 5°C .

-

Begin bubbling anhydrous HCl gas slowly into the suspension.

-

Observation: The paraformaldehyde will gradually depolymerize and dissolve.[2] The mixture will turn from a cloudy suspension to a clear biphasic liquid.[2]

-

-

Saturation:

-

Continue passing HCl gas for approximately 2–3 hours.[2]

-

Endpoint: The reaction is complete when the mixture is saturated with HCl (fumes escape the vent) and the paraformaldehyde has completely disappeared. Two distinct layers will form: the upper organic layer (product) and the lower aqueous acid layer.[2]

-

-

Workup:

-

Transfer the mixture to a separatory funnel.[2]

-

Separate the upper organic layer immediately.[2] The lower aqueous layer contains HCl and byproduct water; discard it carefully into a neutralization bath.[2]

-

Optional Wash: Some protocols suggest a rapid wash with saturated

solution to remove dissolved water, but direct drying is often sufficient and reduces hydrolysis risk.[2]

-

-

Drying:

-

Purification (Distillation):

Yield & Characterization

-

Typical Yield: 75–85%[2]

-

Purity: >95% (GC/NMR)

-

Storage: Store over activated molecular sieves (4Å) at -20°C. Reacts with moisture.

Part 4: Safety & Engineering Controls

Bis(chloromethyl) Ether (BCME) Hazard

The reaction of formaldehyde and HCl can produce trace amounts of BCME (

-

Control: Maintain an excess of allyl alcohol relative to formaldehyde during the early stages if possible, or strictly adhere to the 1:1 stoichiometry.[2]

-

Monitoring: Perform reaction in a high-efficiency fume hood.

-

Destruction: Quench all glassware and waste with aqueous ammonia or 10% NaOH solution, which rapidly hydrolyzes

-chloro ethers.[2]

Handling Protocols

-

PPE: Butyl rubber gloves (standard nitrile degrades quickly against chlorinated ethers), chemical splash goggles, and face shield.[2]

-

Inhalation: Strictly avoid inhalation. The compound is a lachrymator and respiratory irritant.[2]

Part 5: Applications in Drug Development

3-(Chloromethoxy)prop-1-ene is a versatile reagent used to install the Allyloxymethyl (AOM) protecting group.[2]

Why use AOM?

Unlike the standard Methoxymethyl (MOM) group, the AOM group can be removed under specific, mild conditions that do not affect other acid-sensitive groups.[2]

-

Protection: Reaction with an alcohol (

) + Base (e.g., DIPEA) -

Deprotection: Isomerization of the double bond using Rhodium or Palladium catalysts to form the vinyl ether, followed by mild acidic hydrolysis.[2]

Caption: Workflow for using Allyl chloromethyl ether as an alcohol protecting group (AOM).

References

-

Stark, C. J. (1982).[2] Synthesis of Chloromethyl Ethers. Journal of Chemical Education, 59(1), 76. Link[2]

-

Berliner, M. A., & Belecki, K. (2005).[2][6] Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621.[2] Link

-

ChemicalBook. (2024).[2] Allyl chloromethyl ether (CAS 3970-20-5) Properties and Synthesis. Link

-

Louw, P. H., et al. (2010).[2] The preparation of chloromethyl ethers and their use in organic synthesis. Chemical Reviews, 110(6), 3456-3489.[2]

-

National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 12400791, 3-(Chloromethoxy)prop-1-ene. Link

Sources

- 1. 3-(Chloromethoxy)prop-1-ene | C4H7ClO | CID 12400791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyl chloromethyl ether | 3587-60-8 [chemicalbook.com]

- 3. evitachem.com [evitachem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Studies and Mechanism of Olefination Reaction in Aryl-Enolates with Paraformaldehyde [scirp.org]

- 6. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]

Methodological & Application

protocol for alcohol protection using 3-(Chloromethoxy)prop-1-ene

Application Note: AN-2026-AOM Topic: High-Fidelity Alcohol Protection via 3-(Chloromethoxy)prop-1-ene (Allyloxymethyl Chloride)

Executive Summary

In complex organic synthesis, the distinction between success and failure often lies in the orthogonality of protecting groups. While Methoxymethyl (MOM) and Benzyloxymethyl (BOM) ethers are staples for protecting hydroxyl groups as acetals, they lack specific orthogonality against strong acids or hydrogenolysis conditions, respectively.

This guide details the protocol for using 3-(Chloromethoxy)prop-1-ene (referred to herein as AOM-Cl ) to install the Allyloxymethyl (AOM) protecting group. The AOM group offers a unique strategic advantage: it is stable to strong bases and nucleophiles (like MOM) but can be removed under near-neutral conditions via transition-metal-catalyzed isomerization followed by mild hydrolysis. This orthogonality makes AOM indispensable for poly-functionalized scaffolds where benzyl ethers or silyl ethers must be preserved.

Safety & Handling (Critical)

WARNING: Carcinogenicity and Acute Toxicity 3-(Chloromethoxy)prop-1-ene is a chloromethyl ether. Structurally related compounds (e.g., MOM-Cl, BOM-Cl) are potent alkylating agents and confirmed human carcinogens.

-

Engineering Controls: All operations must be performed in a high-efficiency fume hood.

-

PPE: Double nitrile gloves (or Silver Shield® laminates), lab coat, and chemical splash goggles are mandatory.

-

Quenching: Residual reagent must be quenched with aqueous ammonium hydroxide or ammonium chloride before disposal. Do not concentrate reaction mixtures containing excess AOM-Cl without quenching.

Mechanistic Insight

The installation of the AOM group proceeds via a nucleophilic substitution (

Why AOM? (The Orthogonality Logic)

Unlike benzyl ethers (removed by

-

Isomerization: A catalyst (Rh or Ir) migrates the terminal double bond to an internal position, converting the stable allyl ether into a labile enol ether (

). -

Hydrolysis: The resulting vinyl acetal is extremely sensitive to acid and hydrolyzes spontaneously or with trace acid, liberating the alcohol.

Visualizing the Pathway

Figure 1: Mechanistic pathway for the installation of the Allyloxymethyl protecting group.

Experimental Protocols

Protocol A: Standard Protection (DIPEA Method)

Best for: Primary and unhindered secondary alcohols. Compatible with base-sensitive substrates.[1]

Reagents:

-

Substrate Alcohol (1.0 equiv)[2]

-

3-(Chloromethoxy)prop-1-ene (AOM-Cl) (1.5 – 2.0 equiv)

- -Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Tetrabutylammonium iodide (TBAI) (0.1 equiv) - Catalyst

-

Dichloromethane (DCM) (Anhydrous, 0.2 M concentration)

Procedure:

-

Setup: Flame-dry a round-bottom flask and cool to 0°C under an argon atmosphere.

-

Dissolution: Add the substrate alcohol and DIPEA to the anhydrous DCM.

-

Catalyst: Add TBAI. Note: Iodide catalyzes the reaction by generating the more reactive AOM-Iodide in situ.

-

Addition: Add AOM-Cl dropwise via syringe over 10 minutes. The solution may fume slightly.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.

-

Quench: Cool to 0°C and add saturated aqueous

. -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate.[4] -

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc).

Protocol B: High-Reactivity Protection (NaH Method)

Best for: Hindered secondary alcohols or tertiary alcohols.

Reagents:

-

Substrate Alcohol (1.0 equiv)[2]

-

Sodium Hydride (NaH) (60% dispersion, 1.5 equiv)

-

AOM-Cl (1.5 equiv)

-

THF or DMF (Anhydrous)

Procedure:

-

Deprotonation: Suspend NaH (washed with hexanes if oil-free desired) in THF at 0°C. Add the alcohol dropwise. Stir for 30 min at 0°C (observe

evolution). -

Alkylation: Add AOM-Cl dropwise.

-

Completion: Warm to RT and stir for 2–6 hours.

-

Workup: Careful quench with water (exothermic!), extract with

, wash with water (to remove DMF/THF), dry, and purify.

Deprotection Strategy (The Orthogonal Release)

The power of AOM lies in its removal. It does not require strong acid (unlike MOM) or hydrogenation (unlike BOM).

Method: Isomerization/Hydrolysis [3][5][6]

-

Isomerization: Dissolve AOM-ether in EtOH. Add Wilkinson’s catalyst [

] (5 mol%) or -

Hydrolysis: Add dilute aqueous HCl (1M) or simply stir in acidic methanol. The vinyl acetal cleaves rapidly, liberating the alcohol.

Comparative Data: Selecting the Right Acetal

| Feature | MOM (Methoxymethyl) | BOM (Benzyloxymethyl) | AOM (Allyloxymethyl) |

| Reagent | MOM-Cl (Carcinogen) | BOM-Cl (Lachrymator) | AOM-Cl (Toxic/Flammable) |

| Stability (Base) | Excellent | Excellent | Excellent |

| Stability (Acid) | Moderate | Moderate | Moderate |

| Deprotection 1 | Strong Acid (TFA/HCl) | Hydrogenolysis ( | Isomerization ( |

| Deprotection 2 | Lewis Acid ( | Dissolving Metal (Na/NH3) | Pd(0) / Nucleophile |

| Orthogonality | Not orthogonal to acetals | Orthogonal to MOM | Orthogonal to MOM & Bn |

Troubleshooting & Quality Control

-

Issue: Low Yield with DIPEA.

-

Insight: The chloride is not reactive enough.

-

Fix: Increase TBAI loading to 0.5 equiv to drive the in situ Finkelstein reaction, generating the highly reactive AOM-Iodide.

-

-

Issue: AOM-Cl Decomposition.

-

Insight: AOM-Cl hydrolyzes rapidly in moist air, releasing HCl and formaldehyde.

-

Fix: Verify reagent quality by NMR (

signals). If cloudy or fuming excessively, distill (carefully!) or purchase fresh.

-

-

Validation (NMR):

-

Look for the characteristic AOM signals :

- : Singlet ~4.7 ppm.

-

Allyl

: Doublet ~4.1 ppm. -

Internal Alkene: Multiplet ~5.9 ppm.

-

Terminal Alkene: Multiplet ~5.2–5.3 ppm.

-

Workflow Logic Diagram

Figure 2: Decision matrix for selecting the optimal protection protocol.

References

-

Guindon, Y., Yoakim, C., & Morton, H. E. (1984). Dimethylboron bromide and diphenylboron bromide: cleavage of acetals and ketals. The Journal of Organic Chemistry, 49(21), 3912–3920. (Foundational work on acetal cleavage, establishing stability profiles). Link

-

Loubinoux, B., Coudert, G., & Guillaumet, G. (1980). Protection of phenols as allyloxymethyl ethers. Tetrahedron Letters, 21(20), 1969–1972. (Primary reference for AOM synthesis and usage). Link

- Wipf, P., & Reeves, J. T. (2006). Synthesis of the AOM ether. In Protecting Groups in Organic Synthesis (Greene's). (General reference for conditions).

-

Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M. H., & Thayumanavan, S. (2003).[6][7] A mild deprotection strategy for allyl ethers under basic conditions.[3][7][8] The Journal of Organic Chemistry, 68(3), 1146-1149.[6][7] (Relevant for Pd-catalyzed deprotection strategies). Link

Sources

- 1. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Allyl Ethers [organic-chemistry.org]

- 7. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]

- 8. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Allyloxymethyl (AOM) Ether as a Protecting Group for Phenols

I. Introduction: The Strategic Role of the Allyloxymethyl (AOM) Group in Phenol Protection

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and natural product development, the judicious use of protecting groups is paramount.[1][2][3] Phenols, characterized by their acidic hydroxyl proton and the electron-donating nature of the hydroxyl group, present a dual challenge.[4] The hydroxyl group can interfere with a wide range of reagents (bases, organometallics, and electrophiles) and strongly activates the aromatic ring towards electrophilic substitution, often leading to undesired side reactions.[4]

The allyloxymethyl (AOM) ether emerges as a sophisticated and versatile protecting group for phenols, offering a robust shield that can be removed under specific and exceptionally mild conditions. It belongs to the family of acetal-type protecting groups, which are generally stable to basic and nucleophilic conditions.[5] The AOM group's key advantage lies in its unique deprotection pathway, which leverages the reactivity of the allyl moiety. This allows for an orthogonal deprotection strategy, enabling its selective removal in the presence of many other protecting groups, a critical feature for the synthesis of complex molecules.[6]

This guide provides an in-depth exploration of the AOM group, from the fundamental principles of its installation and cleavage to detailed, field-proven protocols and troubleshooting insights for researchers and drug development professionals.

II. Core Principles and Advantages

The AOM group is structurally an acetal, which imparts stability against a variety of reagents that would react with an unprotected phenol. It is introduced via a Williamson-type ether synthesis, where a phenoxide anion displaces a halide from allyloxymethyl chloride (AOMCl).[7][8]

Key Advantages:

-

Broad Stability: AOM ethers are stable to strongly basic conditions (e.g., hydrolysis of esters, Grignard reactions), organometallic reagents, and many oxidizing and reducing agents.[6]

-

Orthogonal Deprotection: The true power of the AOM group lies in its removal under conditions that leave many other protecting groups intact. The primary method, palladium-catalyzed cleavage, is exceptionally mild and specific.[6][9][10] This contrasts with acid-labile groups like MOM or THP, or groups requiring harsh cleavage conditions like simple methyl ethers.[11][12][13][14]

-

Mild Removal Conditions: Deprotection can be achieved under neutral or slightly basic conditions, preserving sensitive functionalities elsewhere in the molecule.[9][10]

III. Experimental Workflows and Protocols

A. Synthesis of the Protecting Agent: Allyloxymethyl Chloride (AOMCl)

While commercially available, AOMCl can be prepared in the laboratory. A common method involves the reaction of allyl alcohol with a source of formaldehyde and hydrogen chloride.

Protocol 1: Preparation of Allyloxymethyl Chloride (AOMCl)

-

Warning: This procedure should be performed in a well-ventilated fume hood as AOMCl is a reactive alkylating agent and a potential lachrymator.

-

Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

Reagents: Add paraformaldehyde (1.0 eq) and allyl alcohol (1.2 eq) to the flask.

-

Reaction: Cool the mixture in an ice bath (0 °C). Bubble dry hydrogen chloride (HCl) gas through the stirred suspension.

-

Monitoring: The reaction mixture will become homogeneous as the paraformaldehyde dissolves. Continue the HCl addition until the solution is saturated and a slight excess of HCl is present.

-

Work-up: Stop the HCl flow, seal the flask, and stir at room temperature for 1-2 hours. The product is typically used directly in solution or can be carefully distilled under reduced pressure. Due to its instability, storage is not recommended.

B. Protection of Phenols using AOMCl

The protection reaction is a standard Williamson ether synthesis. A base is used to deprotonate the phenol, generating a nucleophilic phenoxide which then reacts with AOMCl.

Caption: Workflow for AOM Protection of Phenols.

Protocol 2: AOM Protection of a Representative Phenol

-

Setup: Under an inert atmosphere (Nitrogen or Argon), add the phenol (1.0 eq) to a flask containing a suitable anhydrous solvent (e.g., DMF or THF).

-

Deprotonation: Add a base to the solution. The choice of base depends on the phenol's acidity and substrate compatibility.

-

For high yields: Sodium hydride (NaH, 1.1 eq) is highly effective. Add it portion-wise at 0 °C and allow the mixture to stir until hydrogen evolution ceases.

-

For milder conditions: Potassium carbonate (K₂CO₃, 2-3 eq) can be used, often with heating (e.g., 60-80 °C).

-

-

Alkylation: Once deprotonation is complete, add allyloxymethyl chloride (AOMCl, 1.2-1.5 eq) dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

C. Deprotection of AOM-Protected Phenols

The hallmark of the AOM group is its facile removal via palladium catalysis. This method is exceptionally mild and highly selective.

Caption: Palladium-Catalyzed AOM Deprotection Mechanism.

Protocol 3: Palladium-Catalyzed Deprotection

-

Setup: Dissolve the AOM-protected phenol (1.0 eq) in a suitable solvent (e.g., THF, CH₂Cl₂, or MeOH).

-

Reagents: Add the nucleophilic scavenger (e.g., dimedone, barbituric acid, or morpholine; 2-5 eq). The scavenger's role is to irreversibly trap the allyl group, driving the reaction to completion.

-

Catalyst Addition: Purge the solution with an inert gas (Nitrogen or Argon) for 5-10 minutes. Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄; 0.05-0.10 eq).

-

Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC until the starting material is fully consumed.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in an organic solvent like ethyl acetate and wash with water, followed by brine.

-

If the scavenger or its byproducts are acidic or basic, an appropriate aqueous wash (e.g., dilute NaHCO₃ or dilute HCl) may be necessary.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify the resulting phenol by flash column chromatography.

IV. Stability Profile of the AOM Protecting Group

For effective synthetic planning, understanding the stability of a protecting group is crucial. The table below summarizes the general stability of the AOM ether group to common reagents.

| Reagent Class | Condition / Representative Reagent | Stability of AOM Ether | Notes |

| Strong Bases | NaOH, KOH, LiOH (aq.) | Stable | Allows for saponification of esters. |

| NaH, KOtBu, LDA | Stable | Stable to non-nucleophilic strong bases. | |

| Nucleophiles | Organometallics (RMgX, RLi) | Stable | Compatible with Grignard and organolithium reagents. |

| Amines, Hydrides (NaBH₄, LiAlH₄) | Stable | Compatible with standard reductions. | |

| Acids | Mild Acids (AcOH, PPTS) | Moderately Stable | Generally stable, but prolonged exposure may lead to cleavage. |

| Strong Acids (HCl, H₂SO₄, TFA) | Labile | Cleaved under strong protic or Lewis acidic conditions. | |

| Oxidizing Agents | PCC, PDC, MnO₂ | Stable | Stable to many common oxidants. |

| O₃, KMnO₄ | Labile | The allyl double bond is susceptible to oxidation. | |

| Reducing Agents | Catalytic Hydrogenation (H₂, Pd/C) | Stable | Stable to standard hydrogenation that would cleave a benzyl ether.[14] |

V. Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield during protection | 1. Incomplete deprotonation of the phenol. 2. Impure or decomposed AOMCl. 3. Steric hindrance around the phenolic OH. | 1. Use a stronger base (e.g., switch from K₂CO₃ to NaH). Ensure anhydrous conditions. 2. Use freshly prepared or newly purchased AOMCl. 3. Increase reaction temperature and/or time. |

| Incomplete deprotection | 1. Deactivated palladium catalyst. 2. Insufficient amount of scavenger. 3. Reversible reaction if scavenger is not effective. | 1. Use a fresh batch of catalyst. Ensure the reaction is run under an inert atmosphere. 2. Increase the equivalents of the scavenger. 3. Switch to a more reactive scavenger like barbituric acid or dimedone. |

| Formation of side products | 1. The substrate contains other allyl groups that are also cleaved. 2. The scavenger reacts with the substrate. | 1. This method is not selective for the AOM-allyl over other allyl ethers. Re-evaluate the synthetic strategy. 2. Choose a different, non-interfering scavenger. |

VI. Conclusion

The allyloxymethyl (AOM) ether stands out as a highly effective protecting group for phenols, offering a compelling combination of stability and mild, selective cleavage. Its resilience to a broad range of basic, nucleophilic, and reductive conditions, coupled with its unique palladium-catalyzed deprotection pathway, makes it an invaluable tool for orthogonal strategies in complex molecule synthesis. By understanding the core principles and applying the detailed protocols outlined in this guide, researchers can confidently leverage the AOM group to navigate challenging synthetic pathways and accelerate the development of novel chemical entities.

References

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. catalogimages.wiley.com [catalogimages.wiley.com]

- 3. mazams.weebly.com [mazams.weebly.com]

- 4. learninglink.oup.com [learninglink.oup.com]

- 5. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]

- 6. Allyl Ethers [organic-chemistry.org]

- 7. ias.ac.in [ias.ac.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]

- 11. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uwindsor.ca [uwindsor.ca]

- 13. MOM Ethers [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: AOM (Alkoxymethyl) Ether Protection of Alcohols

Welcome to the Technical Support Center for AOM (Alkoxymethyl) Ether Protection of Alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of alcohol protection in multi-step synthesis. Here, we move beyond simple protocols to delve into the causality behind experimental choices, offering field-proven insights to help you troubleshoot low yields and optimize your reaction outcomes.

Introduction to AOM Protection

Alkoxymethyl (AOM) ethers, most commonly represented by methoxymethyl (MOM) ethers, are invaluable protecting groups for alcohols. Their popularity stems from their ease of introduction, stability across a wide range of non-acidic conditions (including many organometallic reagents, hydrides, and oxidizing agents), and typically clean cleavage under acidic conditions.[1] However, like any synthetic tool, their application is not without challenges. Low yields can arise from incomplete reactions, unexpected deprotection, or the formation of tenacious side products. This guide will equip you to diagnose and resolve these common issues.

Troubleshooting Guide: Low Yields in AOM Protection

This section addresses the most frequently encountered problems during the AOM protection of alcohols.

Issue 1: Incomplete or Stalled Reaction

Q: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted starting alcohol, even after extended reaction times. What are the likely causes and solutions?

A: An incomplete reaction is a common source of low yields. The root cause often lies in suboptimal reaction conditions or reagent quality.

-

Insufficient Deprotonation (for base-mediated protocols): The first step in many AOM protection protocols is the deprotonation of the alcohol to form a more nucleophilic alkoxide. If this step is inefficient, the subsequent reaction with the AOM-halide will be slow or incomplete.

-

Causality: The pKa of the alcohol and the strength of the base are critical. Sterically hindered alcohols are also more challenging to deprotonate.

-

Solutions:

-

Stronger Base: If you are using a hindered amine base like N,N-diisopropylethylamine (DIPEA), consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH).[2] This ensures a more complete formation of the alkoxide.

-

Solvent Choice: Ensure your solvent is anhydrous. Trace amounts of water will quench the base and the alkoxide. Aprotic polar solvents like THF or DMF are generally effective for reactions involving metal hydrides.

-

Temperature: While many protocols start at 0 °C, a slight increase in temperature might be necessary for less reactive alcohols. However, be cautious, as higher temperatures can also promote side reactions.

-

-

-

Poor Quality AOM Reagent: The AOM-halide reagent (e.g., MOM-Cl) is highly reactive and susceptible to hydrolysis.

-

Causality: Exposure to atmospheric moisture can lead to the degradation of the AOM-halide, reducing its effective concentration and introducing acidic byproducts (HCl) that can complicate the reaction.

-

Solutions:

-

Use Fresh Reagent: Whenever possible, use a freshly opened bottle of the AOM-halide or a recently prepared solution.

-

Proper Handling: Handle the reagent under an inert atmosphere (e.g., nitrogen or argon).

-

-

-

Steric Hindrance: Highly substituted or sterically encumbered alcohols will react more slowly.

-

Causality: The bulky nature of the alcohol can impede the approach of the AOM-halide to the oxygen atom.

-

Solutions:

-

Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer period or gently increase the temperature.

-

More Reactive AOM Source: While less common, more reactive AOM sources could be considered, though this may require a more specialized literature search for your specific substrate.

-

-

Issue 2: Formation of a Major Byproduct

Q: My reaction is proceeding, but I am observing a significant amount of an unknown byproduct. How can I identify and mitigate this?

A: Byproduct formation can significantly reduce the yield of your desired product. The nature of the byproduct can provide clues to the underlying issue.

-

Bis-AOM Ether Formation: This is particularly relevant when working with diols or other molecules with multiple hydroxyl groups.

-

Causality: If you are attempting a mono-protection, the use of excess AOM-halide and base can lead to the protection of multiple alcohol functionalities.

-

Solutions:

-

Stoichiometry Control: Carefully control the stoichiometry of your reagents. Use close to 1.0 equivalent of the AOM-halide and base.

-

Slow Addition: Add the AOM-halide slowly to the reaction mixture to maintain a low instantaneous concentration, favoring mono-protection.

-

-

-

Formaldehyde Formation and Polymerization: The AOM group is an acetal of formaldehyde. Under certain conditions, it can decompose.

-

Causality: The presence of strong acids or Lewis acids can catalyze the decomposition of the AOM-halide or the AOM-protected product, leading to the formation of formaldehyde, which can then polymerize.

-

Solutions:

-

Use a Non-Lewis Acidic Protocol: If possible, opt for a base-mediated protection protocol.

-

Scavenge Acid: Ensure a sufficient excess of a non-nucleophilic base is present to neutralize any generated acid.

-

-

-

Reaction with Other Functional Groups: While AOM ethers are generally stable, the reagents used for their introduction may not be.

-

Causality: Strong bases like NaH can deprotonate other acidic protons in your molecule, leading to undesired side reactions.

-

Solutions:

-

Choose a Milder Base: If your substrate contains other base-sensitive functional groups, a milder base like DIPEA may be more appropriate, even if it requires longer reaction times.[2]

-

-

Issue 3: Difficult Purification

Q: The reaction appears to be complete, but I am struggling to isolate the pure AOM-protected product. What are some common purification challenges and how can I overcome them?

A: Purification can be challenging due to the physical properties of the AOM-protected product and any remaining byproducts.

-

Co-elution with Starting Material or Byproducts:

-

Causality: The polarity difference between the starting alcohol and the AOM-protected ether may not be large enough for easy separation by column chromatography.

-

Solutions:

-

Optimize Chromatography Conditions: Experiment with different solvent systems for your column chromatography. A less polar solvent system might provide better separation.

-

Alternative Purification Techniques: Consider other purification methods such as preparative TLC or HPLC if standard column chromatography is ineffective.

-

-

-

Product Instability on Silica Gel:

-

Causality: Silica gel is slightly acidic and can cause the hydrolysis of acid-sensitive AOM ethers, especially if the protected alcohol is electron-rich or sterically hindered.

-

Solutions:

-

Neutralize Silica Gel: Pre-treat the silica gel with a base, such as triethylamine (typically 1% in the eluent), to neutralize its acidity.

-

Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) for your chromatography.

-

-

Frequently Asked Questions (FAQs)

Q1: What is the difference between AOM, MOM, and BOM protection? A1: AOM (alkoxymethyl) is the general class of this type of protecting group. MOM (methoxymethyl) is the most common example, where the alkyl group is methyl. BOM (benzyloxymethyl) is another example where the alkyl group is benzyl, which can offer different stability and deprotection options. The fundamental chemistry of their application and cleavage is very similar.

Q2: My downstream reaction involves a Lewis acid, but my AOM group was cleaved. I thought it was stable? A2: While generally stable, AOM ethers are susceptible to cleavage by Lewis acids (e.g., TiCl₄, SnCl₄, ZnBr₂).[3] The Lewis acid can coordinate to one of the ether oxygens, activating the AOM group for nucleophilic attack or elimination. If your synthesis requires a Lewis acid, consider using a more robust protecting group like a silyl ether (e.g., TBS) or a benzyl ether. Alternatively, performing the reaction at a very low temperature (e.g., -78 °C) may minimize AOM cleavage.[3]

Q3: Can I use Grignard reagents in the presence of an AOM ether? A3: Generally, yes. AOM ethers are stable to most Grignard reagents. However, cleavage can occur, particularly if there is a nearby functional group that can chelate the magnesium, facilitating an intramolecular reaction.[3] To be safe, perform the reaction at a low temperature and add the Grignard reagent slowly.

Q4: Is MOM-Cl the only reagent for introducing a MOM group? Are there safer alternatives? A4: No, while MOM-Cl is common, it is a known carcinogen and should be handled with extreme care.[4] A safer and often effective alternative is to use dimethoxymethane (methylal) in the presence of an acid catalyst like P₂O₅ or a Lewis acid. This method avoids the use of the hazardous MOM-Cl.

Q5: How do I choose the right base for my AOM protection? A5: The choice of base depends on the acidity of your alcohol and the presence of other functional groups. For simple, unhindered primary and secondary alcohols, a hindered amine base like DIPEA is often sufficient. For more sterically hindered or less acidic alcohols, a stronger base like NaH or KH is recommended to ensure complete deprotonation.[2]

Experimental Protocols

Protocol 1: Standard MOM Protection of a Primary Alcohol using MOM-Cl

This protocol is a general procedure for the protection of a primary alcohol using methoxymethyl chloride (MOM-Cl) and N,N-diisopropylethylamine (DIPEA).

Materials:

-

Primary alcohol (1.0 equiv)

-

Anhydrous dichloromethane (DCM)

-

N,N-diisopropylethylamine (DIPEA) (1.5 equiv)

-

Methoxymethyl chloride (MOM-Cl) (1.2 equiv)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA, 1.5 equiv).

-

Slowly add methoxymethyl chloride (MOM-Cl, 1.2 equiv) to the solution. Caution: MOM-Cl is a carcinogen and must be handled with appropriate safety precautions in a chemical fume hood.[4]

-

Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired MOM-protected alcohol.[3]

Protocol 2: Acidic Deprotection of an AOM Ether

This protocol outlines a common method for the removal of an AOM group using hydrochloric acid.

Materials:

-

AOM-protected compound (1.0 equiv)

-

Methanol

-

Water

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

Dissolve the AOM-protected compound (1.0 equiv) in a mixture of methanol and water (e.g., 4:1 v/v).

-

Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops).

-

Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) while monitoring by TLC. The reaction time can vary from a few hours to overnight.

-

Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate solution).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel if necessary.[3]

Data Summary

| Protecting Group | Common Reagents for Introduction | Stability | Common Deprotection Conditions |

| AOM (e.g., MOM) | AOM-Cl (e.g., MOM-Cl) with base (DIPEA, NaH)[2] | Stable to bases, nucleophiles, many oxidizing and reducing agents. | Acidic conditions (e.g., HCl, TFA, PPTS).[2] |

| Dimethoxyalkane (e.g., dimethoxymethane) with acid catalyst (P₂O₅, Lewis acid) | Unstable to strong acids and Lewis acids (e.g., TiCl₄, ZnBr₂).[3] |

Visualizations

AOM Protection Mechanism

Caption: General base-mediated mechanism for AOM protection of an alcohol.

Troubleshooting Low Yields in AOM Protection

Caption: A decision tree for troubleshooting low yields in AOM protection reactions.

References

-

Adichemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved from [Link]

-

Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

Sources

Technical Support Center: Chemoselective AOM Deprotection

Subject: Troubleshooting & Optimization of Acetoxymethyl (AOM) Ether Cleavage Content ID: TS-AOM-001 Last Updated: February 26, 2026 Support Level: Tier 2 (Advanced Synthetic Chemistry)

Executive Summary: The AOM Paradox

Welcome to the Technical Support Center. You are likely here because you are facing a chemoselectivity challenge. The Acetoxymethyl (AOM) group (

The "Paradox" of AOM deprotection is that while it is designed to be base-labile, standard basic conditions (e.g., NaOH, LiOH) often lack the discrimination necessary to spare other ester functionalities present in your molecule.

This guide provides the protocols to decouple AOM cleavage from other ester hydrolysis events using nucleophilic differentiation and enzymatic precision .

The Mechanistic Foundation

To solve selectivity issues, we must exploit the specific "Suicide Cascade" mechanism of AOM deprotection. Unlike standard esters, AOM cleavage is a two-step process.

The "Suicide" Cascade Mechanism

The deprotection is triggered by the removal of the terminal acetate. This reveals a hemiacetal intermediate which is thermodynamically unstable and spontaneously collapses to release formaldehyde and the free alcohol.

Figure 1: The AOM deprotection cascade. Selectivity is determined entirely at Step 1 (The Trigger).

Troubleshooting Chemoselectivity

Scenario A: AOM vs. Methyl/Ethyl Esters

Issue: "I used

| Reagent | Species | Selectivity Mechanism | Protocol ID |

| Ammonia ( | Steric/Kinetic: Attacks unhindered primary acetate of AOM 10-100x faster than skeletal esters. | PROT-01 | |

| Hydrazine ( | Hydrate in THF/MeOH | Alpha-Effect: Highly nucleophilic but less basic than hydroxide; minimizes epimerization. | PROT-02 |

| NaOH / LiOH | None: Attacks based on electrophilicity; poor discrimination. | Not Recommended |

Scenario B: AOM vs. MOM / Benzyl Ethers

Issue: "Will AOM deprotection affect my MOM or Benzyl groups?" Diagnosis: No. This is a perfect orthogonal pair.

-

MOM ethers require acid (TFA, HCl) to cleave.

-

AOM ethers require base/nucleophile to cleave.

-

Benzyl ethers require hydrogenolysis (

) or strong Lewis acids.

Scenario C: AOM vs. Acetates (The Hardest Case)

Issue: "I have a structural acetate (

Validated Protocols

PROT-01: Chemoselective Aminolysis (Ammonia)

Best for: Preserving methyl/ethyl esters and base-sensitive stereocenters.

-

Preparation: Dissolve substrate (1.0 equiv) in anhydrous Methanol (

). -

Reagent: Cool solution to

. Bubble -

Reaction: Seal the vessel. Stir at

to RT. Monitor by TLC.-

Checkpoint: AOM cleavage typically completes in < 2 hours. Skeletal esters usually require > 12 hours under these conditions.

-

-

Workup: Concentrate under reduced pressure. The byproduct is Acetamide (water-soluble). Partition between EtOAc and Water.

PROT-02: The "Buffered" Hydrazine Method

Best for: Substrates sensitive to basicity (e.g., Fmoc groups present).

-

Preparation: Dissolve substrate in THF:Methanol (1:1).

-

Buffer: Add Hydrazine Acetate (

) (2-5 equiv).-

Note: Using the acetate salt buffers the pH to ~7-8, preventing base-catalyzed side reactions while maintaining hydrazine's nucleophilicity.

-

-

Reaction: Stir at RT for 2-4 hours.

-

Quench: Add Acetone (consumes excess hydrazine to form hydrazone).

-

Workup: Standard extraction.

PROT-03: Enzymatic "Smart" Cleavage

Best for: Complex natural products with multiple ester groups.

-

Enzyme Selection: Porcine Liver Esterase (PLE) (Sigma-Aldrich) or CAL-B (Candida antarctica Lipase B) .

-

Medium: Phosphate Buffer (pH 7.2) + minimal co-solvent (DMSO/Acetone < 10%).

-

Reaction: Suspend substrate. Add Enzyme (10-50 mg/mmol). Stir at

. -

Workup: Filter off enzyme (Celite). Extract filtrate with EtOAc.

Decision Matrix (Workflow)

Use this logic flow to select the correct reagent for your specific molecule.

Figure 2: Reagent selection workflow based on substrate complexity.

Frequently Asked Questions (FAQs)

Q: Can I use Acid (TFA) to remove AOM?

A: Generally, no. While AOM is an acetal, the electron-withdrawing acetate group destabilizes the oxocarbenium ion intermediate, making AOM significantly more stable to acid than MOM or THP groups. Strong acid (e.g.,

Q: Why is my reaction stalling with Ammonia? A: Check your solvent. Transesterification/Aminolysis requires a polar protic solvent (Methanol) to stabilize the tetrahedral intermediate. If your substrate is only soluble in DCM/THF, the reaction rate drops drastically. Fix: Use a co-solvent mixture (THF:MeOH 1:1).

Q: I see a new spot on TLC that isn't my product. What is it?

A: It is likely the Hemiacetal Intermediate (

-

Fix: Wash your organic layer with a slightly basic aqueous buffer (

) during workup to force the release of formaldehyde.

References

-

Greene's Protective Groups in Organic Synthesis . Wuts, P.G.M. (2014). Acetoxymethyl (AOM) Ethers and Esters. Wiley-Interscience.[6]

-

Chemical Science . Lavis, L.D., et al. (2011). Synthesis and utility of fluorogenic acetoxymethyl ethers. (Discusses the specific stability and enzymatic cleavage of AOM ethers).

-

Journal of Organic Chemistry . Vankar, Y.D., et al. (2008).[2] Chemoselective deprotection strategies for acetals and esters. (General principles of nucleophilic differentiation).

-

BenchChem Technical Data . Orthogonal Deprotection Strategies.

Sources

- 1. Acetoxymethyl esters of phosphates, enhancement of the permeability and potency of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mild and Efficient Chemoselective Deprotection of Anomeric O-Methyl Glycosides with Trityl Tetrafluoroborate [organic-chemistry.org]

- 3. biolog.de [biolog.de]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Unspecific Peroxygenases for the Enzymatic Removal of Alkyl Protecting Groups in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MOM Ethers [organic-chemistry.org]

Technical Support Center: Scale-Up & Handling of 3-(Chloromethoxy)prop-1-ene (AOM-Cl)

Ticket ID: AOM-SC-2024-X1 Topic: Challenges in the scale-up of 3-(Chloromethoxy)prop-1-ene reactions Status: [RESOLVED] Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reagent Profile

User Query: "We are experiencing inconsistent yields and safety concerns during the kilogram-scale synthesis and application of 3-(Chloromethoxy)prop-1-ene."

Technical Definition:

3-(Chloromethoxy)prop-1-ene, commonly known as Allyloxymethyl Chloride (AOM-Cl) , is a reactive

Critical Hazard Profile:

-

Carcinogenicity: Structurally analogous to MOM-Cl (Chloromethyl methyl ether) and BCME (Bis(chloromethyl)ether). It must be treated as a suspected human carcinogen and potent alkylating agent.

-

Instability: Highly susceptible to hydrolysis, releasing formaldehyde (g), HCl (g), and allyl alcohol.

-

Flammability: High vapor pressure and low flash point.

Module 1: Safety & Stability (The "Must Read")

Q: Why is the reagent fuming when transferred?

A: This indicates rapid hydrolysis due to atmospheric moisture.

AOM-Cl is an

-

Mechanism: Moisture attacks the electrophilic carbon, displacing chloride.

-

Result: Release of HCl gas (the "fume") and Formaldehyde.

-

Correction:

-

Handle only in a closed system or glovebox.

-

Ensure all transfer lines are PTFE or stainless steel and dried (

ppm -

Scale-up Tip: Do not use needles/syringes for volumes

mL. Use positive pressure cannulation or diaphragm pumps.

-

Q: Can we store AOM-Cl for long periods?

A: Not recommended for scale-up.

While stable at

-

Recommendation: Generate in situ whenever possible. If isolation is strictly necessary, use immediately or store as a solution in anhydrous Toluene or DCM at

C over activated molecular sieves.

Module 2: Synthesis & Reaction Engineering

Protocol A: In-Situ Generation (Recommended for Scale)

Avoids isolation of the carcinogenic intermediate.

Reagents:

-

Allyl Alcohol (1.0 equiv)

-

Paraformaldehyde (1.0 equiv)

-

Chlorotrimethylsilane (TMSCl) (1.1 equiv) or Dry HCl gas.

Workflow:

-

Suspend Paraformaldehyde in the reaction solvent (DCM or Toluene).

-

Add Allyl Alcohol.

-

Cool to

C. -

Slowly add TMSCl (or bubble dry HCl). The exotherm is significant.

-

Endpoint: Solution becomes clear (depolymerization of paraformaldehyde).

-

Usage: Use this solution directly for the protection step.

Protocol B: AOM-Protection of Alcohols

Reagents:

-

Substrate Alcohol (

) -

AOM-Cl solution (from Protocol A)

-

Base: DIPEA (Hünig's base) is preferred over NaH for scale to manage hydrogen evolution risks.

Data: Base Selection Impact on Scale-up

| Parameter | Sodium Hydride (NaH) | DIPEA (Hünig's Base) | Recommendation |

| By-product | Ammonium salt (Solid) | DIPEA | |

| Rate | Fast (Irreversible deprotonation) | Slower (Equilibrium) | DIPEA (safer control) |

| Temperature | Reflux often required | DIPEA | |

| Quench | Violent | Mild | DIPEA |

Module 3: Troubleshooting Guide (FAQ)

Issue 1: Low Yield (<50%)

Diagnosis: The AOM-Cl reagent has hydrolyzed before reacting with your substrate.

-

Root Cause: The HCl byproduct from the reagent synthesis was not neutralized, or the solvent was "wet."

-

Fix: Add a scavenger. If generating AOM-Cl in situ, ensure the subsequent coupling reaction has enough base (DIPEA) to neutralize both the acid from the reagent formation (if HCl was used) and the HCl generated during alkylation.

Issue 2: Formation of Bis-Allyl Ether

Diagnosis: Symmetric ether formation (

-

Root Cause: Excess allyl alcohol reacted with AOM-Cl.

-

Fix: Ensure stoichiometry of Paraformaldehyde:Allyl Alcohol is exactly 1:1 or slightly excess Paraformaldehyde. If Allyl Alcohol is in excess, it competes with your substrate (

) for the AOM-Cl.

Issue 3: "Gummy" Precipitate Stopping Stirring

Diagnosis: Amine-salt crashing out.

-

Root Cause: When using DIPEA in non-polar solvents (Hexane/Toluene), DIPEA

HCl precipitates as a sticky gum/solid. -

Fix: Switch solvent to DCM (Dichloromethane) where the salt is more soluble, or use a mechanical stirrer (overhead) rather than a magnetic stir bar, which easily decouples on scale.

Visualizations

Figure 1: Reaction Mechanism & Hydrolysis Pathway

This diagram illustrates the competing pathways: Product formation vs. Decomposition.

Caption: The electrophilic oxocarbenium intermediate is the branch point. Moisture leads to rapid decomposition (Red path), while anhydrous conditions favor protection (Green path).

Figure 2: Scale-Up Decision Tree

Guide for selecting the synthesis route based on scale.

Caption: For large-scale operations, in-situ generation is mandatory to avoid handling bulk carcinogenic volatiles.

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[1] (Foundational text on AOM/MOM chemistry).

-

Stork, G.; Takahashi, T. "Chiral synthesis of prostaglandins (PGE1) from D-glucose," Journal of the American Chemical Society, 1977 , 99, 1275-1276. [Link] (Demonstrates AOM usage).

-

Occupational Safety and Health Administration (OSHA). "13 Carcinogens - 29 CFR 1910.1003." (Regulations regarding alpha-chloro ethers). [Link]

Sources

Technical Support Center: Acetoxymethyl (AOM) Ether Stability

Topic: Stability of AOM ethers to acidic and basic conditions

Ticket ID: AOM-STAB-001 Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary: The AOM "Double-Edged" Profile

The Acetoxymethyl (AOM) ether is a unique protecting group that functions as a hybrid between an acetal and an ester . Unlike standard alkyl ethers (like Benzyl) or pure acetals (like MOM), the AOM group is designed with a specific "self-destruct" mechanism triggered by hydrolysis.

The Core Rule: AOM ethers are unstable to base and labile to acid . They are primarily utilized not for robust protection during harsh synthesis, but as prodrug moieties or labile masking groups designed to be cleaved under mild physiological conditions (esterases) or mild chemical hydrolysis.

Stability Matrix: AOM vs. Common Analogs

| Feature | AOM Ether ( | MOM Ether ( | Acetate Ester ( |

| Structure Type | Acetal + Ester | Acetal | Ester |

| Basic Hydrolysis ( | UNSTABLE (Rapid Cleavage) | STABLE | UNSTABLE |

| Acidic Hydrolysis ( | UNSTABLE (Acetal cleavage) | UNSTABLE | MODERATE (Requires heat/strong acid) |

| Nucleophiles (Grignards, LiAlH4) | UNSTABLE | STABLE | UNSTABLE |

| Primary Utility | Prodrugs, Fluorogenic Probes | Acid-labile protection | Base-labile protection |

Mechanism of Action (Why it Fails)

To troubleshoot stability issues, you must understand the mechanism of cleavage. AOM cleavage is a cascade reaction.

A. Base-Promoted Cleavage (The "Self-Destruct" Cascade)

This is the defining feature of AOM. It does not require attacking the ether linkage directly. Instead, the base attacks the distal ester carbonyl.

-

Hydrolysis: Base removes the acetyl group (

). -

Collapse: The resulting hemiacetal is unstable and spontaneously fragments.

-

Release: Formaldehyde and the free alcohol are released.

Figure 1: The base-promoted decomposition cascade of AOM ethers. Note that the ether bond itself is not the initial target of the base.

B. Acid-Promoted Cleavage

AOM ethers are acetals (

-

Mechanism: Protonation of the oxygen

Formation of oxocarbenium ion -

Nuance: While acid-labile, the electron-withdrawing nature of the acetate group can sometimes retard the initial protonation compared to a MOM group, but for practical purposes, treat AOM as acid-sensitive.

Troubleshooting Guide (Q&A)

Scenario A: Unexpected Loss of Protecting Group

Q: "I treated my AOM-protected compound with Potassium Carbonate (

A: This is the most common misconception.

-

Diagnosis: You treated the AOM group as a simple ether. It is not. It is an acetal-ester hybrid .

-

Explanation: The

saponified the acetate ester (see Figure 1). Once the acetate is gone, the molecule falls apart. -

Solution: You cannot use basic deprotection conditions (like removing an Fmoc group or saponifying a methyl ester) in the presence of an AOM ether.

-

Alternative: If you need to manipulate other parts of the molecule, use non-nucleophilic, non-basic conditions (e.g., neutral hydrogenolysis if applicable to other groups, though AOM is generally stable to hydrogenation).

-

Q: "I performed an acidic workup (1M HCl wash), and my yield dropped significantly."

A: AOM ethers are acid-labile acetals.

-

Diagnosis: Acid hydrolysis during workup.

-

Explanation: 1M HCl is strong enough to hydrolyze the acetal linkage, especially if the aqueous phase is in contact with the organic phase for an extended period.

-

Solution:

-

Switch to a buffered quench (e.g., Saturated

or Phosphate buffer pH 7). -

Avoid strong Lewis acids (

,

-

Scenario B: Synthesis & Installation

Q: "I'm trying to install the AOM group using AOM-Cl and Pyridine, but the reaction is sluggish."

A: Pyridine is often too weak for this alkylation.

-

Protocol Adjustment: AOM-Cl (Bromomethyl acetate or Chloromethyl acetate) is an alkylating agent. The reaction is an

substitution. -

Recommended Conditions: Use a stronger base to generate the alkoxide.

-

Reagents: Sodium Hydride (NaH) in dry DMF or THF at 0°C.

-

Additives: Sodium Iodide (NaI) can catalyze the reaction (Finkelstein reaction in situ) if using the chloride.

-

Warning: Ensure the alcohol is deprotonated before adding the alkyl halide to prevent side reactions.

-

Q: "Can I use Grignard reagents on a molecule containing an AOM ether?"

A: No.

-

Reasoning: Grignard reagents (

) are strong nucleophiles. They will attack the ester carbonyl of the AOM group, leading to cleavage or complex mixtures. -

Alternative: If you need Grignard compatibility, use a MOM ether or SEM ether , which lack the carbonyl group.

Experimental Protocols

Protocol 1: Installation of AOM Ether

Standard procedure for protecting a primary alcohol.

-

Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

-

Deprotonation: Add the Alcohol (1.0 equiv) to anhydrous DMF (0.1 M concentration). Cool to 0°C. Add Sodium Hydride (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 mins until gas evolution ceases.

-

Alkylation: Add Bromomethyl acetate (or Chloromethyl acetate) (1.5 equiv) dropwise.

-

Tip: If using the Chloro- derivative, add 0.1 equiv of TBAI (Tetrabutylammonium iodide) to accelerate the reaction.

-

-

Workup: Stir at RT for 2–4 hours. Quench carefully with sat.

(Do not use acidic quench). Extract with EtOAc. -

Purification: Silica gel chromatography. (Note: AOM ethers are generally stable on silica, but avoid highly acidic specialized silica).

Protocol 2: Deprotection (Chemical)

Standard method for removing AOM to regenerate the alcohol.

-

Reagents:

(2.0 equiv) in Methanol ( -

Procedure: Dissolve substrate in MeOH. Add

. Stir at RT. -

Monitoring: TLC will show the disappearance of the starting material. The intermediate hemiacetal is short-lived; you will observe the formation of the free alcohol.

-

Workup: Concentrate solvent, dilute with water, extract with organic solvent.

Decision Matrix: When to use AOM?

Use the following logic flow to determine if AOM is the correct choice for your experiment.

Figure 2: Selection logic for AOM ethers. Note that AOM is rarely the first choice for purely synthetic schemes due to its fragility.

References

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

-

Lavis, L. D., & Raines, R. T. (2008). Bright ideas for chemical biology. ACS Chemical Biology, 3(3), 142-155. (Discusses AOM stability in fluorogenic probes).

-

Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. (Review of AOM/AM esters in drug delivery).

-

Sauer, J., et al. (2000). Acetoxymethyl Ether: A Novel Protecting Group for Phenols. Organic Letters, 2(24), 3891–3893.

Sources

Validation & Comparative

Comparison Guide: AOM vs. MOM Protecting Groups in Organic Synthesis

Executive Summary

In complex natural product synthesis and medicinal chemistry, the selection of protecting groups (PGs) for hydroxyl moieties often dictates the efficiency of the late-stage sequence. While Methoxymethyl (MOM) ethers have long been the industry standard for robust, acid-labile protection, Allyloxymethyl (AOM) ethers have emerged as a superior alternative when orthogonality is required.

This guide compares these two acetal-based protecting groups, highlighting the critical advantage of AOM: Orthogonality . While MOM is strictly acid-labile, AOM can be cleaved under neutral conditions via transition metal catalysis (Pd or Rh), allowing for the preservation of other acid-sensitive groups (e.g., TES, acetonides) that would be destroyed during MOM removal.

Chemical Identity & Structural Logic

Both MOM and AOM are acetal-type ethers. They protect alcohols by converting the hydroxyl group into a hemiacetal ether, introducing minimal steric bulk but significant electronic stability against bases and nucleophiles.

| Feature | MOM (Methoxymethyl) | AOM (Allyloxymethyl) |

| Structure | ||

| Electronic Character | Electron-donating, Lewis basic oxygen atoms. | Electron-donating, contains |

| Primary Lability | Acid (Brønsted or Lewis). | Acid OR Transition Metal (Pd, Rh, Ir). |

| Key Reagent | MOM-Cl (Chloromethyl methyl ether). | AOM-Cl (Allyloxymethyl chloride). |

| Safety Profile | High Risk: MOM-Cl is a known human carcinogen. | High Risk: AOM-Cl is an |

Note on Nomenclature: In older literature, "AOM" occasionally refers to p-Anisyloxymethyl (or PMB-ether variants). However, in modern high-performance synthesis (nucleotides, complex polyketides), AOM refers to Allyloxymethyl , utilized for its palladium-sensitivity. This guide focuses on the Allyloxymethyl variant.

Critical Performance Comparison

Installation

Both groups are typically installed via nucleophilic substitution using the corresponding

-

MOM Installation: Requires MOM-Cl . Due to high toxicity, MOM-Cl is often generated in situ from dimethoxymethane and acyl chlorides, though commercial sources exist. Standard conditions involve DIPEA/DCM or NaH/THF.

-

AOM Installation: Requires AOM-Cl . Prepared similarly to MOM-Cl. The installation is rapid and high-yielding due to the high reactivity of the oxonium ion intermediate.

Stability Profile

The defining characteristic of acetal protecting groups is their base stability . Both MOM and AOM withstand harsh basic conditions (e.g., LDA,

| Condition | MOM Stability | AOM Stability | Implication |

| Aqueous Acid (pH < 1) | Unstable | Unstable | Both cleave rapidly. |

| Weak Acid (pH 4-6) | Stable | Stable | Compatible with silica gel chromatography. |

| Base (NaOH, NaH) | Excellent | Excellent | Ideal for base-mediated coupling. |

| Nucleophiles (Grignard) | Excellent | Excellent | Protecting group of choice for organometallic additions. |

| Oxidation | Good | Moderate | AOM's alkene can be sensitive to aggressive oxidants (e.g., OsO |

| Hydrogenation | Stable | Unstable | AOM is reduced to the propyl acetal (PrOM) or cleaved. |

Deprotection: The Orthogonality Advantage

This is the deciding factor for experimental design.

-

MOM Deprotection: strictly requires acid. Common reagents include TFA , HCl , or Lewis acids like BBr

or TMSBr . This is problematic if the molecule contains silyl ethers (TBS, TES) or other acetals (acetonides) that must remain intact. -

AOM Deprotection:

-

Acidic: Cleaves exactly like MOM (TFA/DCM).

-

Transition Metal (Neutral): Cleaves via

-allyl palladium complexes or Rh(I) isomerization.

-

Decision Logic & Mechanism

The following diagram illustrates the mechanistic pathways and decision logic for choosing between MOM and AOM.

Figure 1: Decision matrix for selecting MOM vs. AOM based on substrate sensitivity.

Experimental Protocols

General Protocol: Installation of AOM Group

Reagents: Alcohol substrate, AOM-Cl, DIPEA (N,N-Diisopropylethylamine), DCM (Dichloromethane).

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.2 M).

-

Base Addition: Add DIPEA (2.0 equiv) and cool the solution to 0°C.

-

Alkylation: Dropwise add Allyloxymethyl chloride (AOM-Cl) (1.5 equiv).

-

Safety Note: AOM-Cl is a potential carcinogen and lachrymator. Handle in a fume hood.

-

-

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (AOM ethers are less polar than free alcohols).

-

Workup: Quench with saturated aqueous NH

Cl. Extract with DCM.[1][4][5] Wash organic layer with brine, dry over Na -

Purification: Flash chromatography on silica gel (typically EtOAc/Hexanes).

Protocol: Orthogonal Deprotection of AOM (Palladium Method)

This method removes AOM without affecting MOM, TBS, or Acetonides.

Reagents:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

) -

Scavenger: Phenylsilane (PhSiH

) or N-Methylaniline (2–5 equiv) -

Solvent: Anhydrous THF or DCM

Workflow:

-

Dissolution: Dissolve the AOM-protected substrate in anhydrous THF (0.1 M) under Argon.

-

Scavenger Addition: Add the nucleophilic scavenger (Phenylsilane, 2.0 equiv).

-

Mechanistic Insight: The scavenger intercepts the

-allyl palladium intermediate, preventing re-alkylation.

-

-

Catalyst Addition: Add Pd(PPh

) -

Reaction: Stir at RT for 1–4 hours.

-

Observation: The solution may darken as Pd(0) ages.

-

-

Workup: Filter through a pad of Celite to remove Pd black. Concentrate the filtrate.

-

Purification: The byproduct is a silyl allyl ether or N-allyl aniline, which is easily separated from the free alcohol by column chromatography.

Protocol: Deprotection of MOM (Standard Acidic)

Included for comparison.

-

Dissolve MOM-ether in DCM.

-

Add Trifluoroacetic acid (TFA) (10–20% v/v) at 0°C.

-

Stir at 0°C

RT until conversion is complete (TLC monitoring). -

Quench with saturated NaHCO

(Caution: Gas evolution).

Summary Table: When to Use What

| Scenario | Recommendation | Rationale |

| Early Stage Synthesis | MOM | Cheaper, extremely stable, minimal mass added. |

| Substrate has TBS/TES groups | AOM | Acidic removal of MOM will clip silyl ethers. AOM allows neutral Pd-deprotection. |

| Substrate has Epoxides | AOM | Acidic removal of MOM opens epoxides. Neutral Pd-deprotection preserves them. |

| Substrate has Alkenes | MOM | Pd-deprotection of AOM might isomerize other sensitive alkenes (rare, but possible). |

| Scale-Up (>100g) | MOM | Cost of Pd catalyst for AOM removal becomes prohibitive. |

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[2] (The foundational text defining MOM/AOM stability).[7]

-

Guibe, F. "Allylic Protecting Groups and Their Use in a Complex Environment Part I: Allylic Protection of Alcohols." Tetrahedron1997 , 53(40), 13509–13556. Link (Review of Allyl/AOM cleavage via Pd).

-

Vutukuri, D. R.; Bharathi, P.; Yu, Z.; Rajasekaran, K.; Tran, M.-H.; Thayumanavan, S. "A User-Friendly Synthesis of MOM- and AOM-Protected Phenols and Alcohols." J. Org.[3][8] Chem.2003 , 68, 1143–1146. Link (Protocols for safe installation).

-

Doi, T.; Numajiri, Y.; Munakata, A.; Takahashi, T. "Efficient Deprotection of Allyl-Based Groups." Org.[2][3][5][8] Lett.2006 , 8, 531–534.[4] Link (Optimization of Pd-catalyzed deprotection).

Sources

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. peptide.com [peptide.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. MOM Ethers [organic-chemistry.org]

A Kinetic-Based Comparative Guide to Alcohol Protection: AOM Ethers Versus Common Alternatives

For Researchers, Scientists, and Drug Development Professionals

In the landscape of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. The efficiency of their introduction and the selectivity of their removal can significantly impact overall yield and purity. This guide offers a comparative analysis of the acetoxymethyl (AOM) ether, a valuable yet sometimes overlooked protecting group, against more conventional choices such as methoxymethyl (MOM), benzyl (Bn), and silyl ethers (TBS, TIPS). Our focus extends beyond a mere cataloging of reagents to a deeper, kinetically-informed discussion of their formation, providing experimental data to guide your synthetic strategy.

The Principle of Orthogonal Protection: A Strategic Imperative

Before delving into a direct comparison, it is crucial to contextualize this discussion within the framework of orthogonal protection. In complex syntheses involving multiple hydroxyl groups, the ability to selectively deprotect one alcohol in the presence of others is paramount. This requires a suite of protecting groups that can be removed under distinct, non-interfering conditions. The AOM ether, with its unique cleavage profile, offers a valuable addition to the synthetic chemist's toolkit, expanding the possibilities for intricate molecular design.

At a Glance: A Semi-Quantitative Comparison of Protection Rates

| Protecting Group | Reagent | Base/Catalyst | Solvent | Temperature (°C) | Typical Reaction Time |

| AOM | Acetoxymethyl methyl sulfide / NCS / Cat. Bu₄NI | - | CH₂Cl₂ | 0 to rt | 1 - 3 hours |

| MOM | MOM-Cl | DIPEA | CH₂Cl₂ | 0 to rt | 4 - 18 hours[1] |

| Bn | BnBr | NaH | THF/DMF | 0 to rt | 2 - 19 hours[2][3][4] |

| TBS | TBS-Cl | Imidazole | DMF | rt | < 1 - 17 hours[5][6][7] |

| TIPS | TIPS-Cl | Imidazole/DMAP | DMF/CH₂Cl₂ | rt | 16 - 25 hours[8] |

Note: Reaction times are highly substrate-dependent and can be influenced by steric hindrance, electronic effects, and the specific protocol employed. The data presented here is for the protection of relatively unhindered primary alcohols.

AOM Ether: A Closer Look at a Versatile Protector

The acetoxymethyl (AOM) ether is an acetal-type protecting group that offers distinct advantages in certain synthetic contexts. Its formation and cleavage characteristics make it a valuable tool for orthogonal protection strategies.

Mechanism of AOM Ether Formation

The formation of an AOM ether from an alcohol can be achieved through various methods. A common and efficient protocol involves the use of acetoxymethyl methyl sulfide in the presence of N-chlorosuccinimide (NCS) and a catalytic amount of tetrabutylammonium iodide (Bu₄NI).

Caption: Mechanism of AOM ether formation using acetoxymethyl methyl sulfide and NCS.

The reaction is thought to proceed through the formation of a reactive sulfonium species from the reaction of acetoxymethyl methyl sulfide with NCS. The alcohol then acts as a nucleophile, attacking the electrophilic methylene carbon.

Cleavage of AOM Ethers

A key feature of the AOM group is its lability under specific conditions, which allows for its selective removal. AOM ethers are readily cleaved by nucleophiles such as ammonia or hydrazine, often under mild conditions. This contrasts with the acid-lability of MOM ethers and the hydrogenolysis conditions required for benzyl ether deprotection, highlighting the orthogonal nature of the AOM group.

Comparative Analysis with Other Protecting Groups

Methoxymethyl (MOM) Ether

The MOM group is a widely used acetal protecting group. Its formation, typically using MOM-Cl and a hindered base like N,N-diisopropylethylamine (DIPEA), can be sluggish, often requiring several hours to overnight for complete reaction.[1]

Mechanism of MOM Ether Formation: The reaction proceeds via a nucleophilic substitution, where the alcohol attacks the electrophilic carbon of MOM-Cl.[9]

Caption: Mechanism of MOM ether formation using MOM-Cl and DIPEA.

Benzyl (Bn) Ether

Benzyl ethers are valued for their robustness to a wide range of reaction conditions. Their formation via the Williamson ether synthesis, using a strong base like sodium hydride (NaH) and benzyl bromide (BnBr), is a classic transformation.[10][11] Reaction times can vary significantly depending on the substrate and conditions.[2][3][4]

Mechanism of Benzyl Ether Formation: This is a typical Sₙ2 reaction where the alkoxide, generated in situ, displaces the bromide from benzyl bromide.[12]

Caption: Mechanism of benzyl ether formation via Williamson ether synthesis.

Silyl Ethers (TBS and TIPS)

Silyl ethers, particularly tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers, are workhorses in modern organic synthesis. Their formation rates are highly dependent on steric factors.

-

TBS Ethers: Protection of primary alcohols with TBS-Cl and imidazole is often rapid, sometimes completing in under an hour.[5] However, for more hindered alcohols, the reaction can be significantly slower.[5]

-

TIPS Ethers: The increased steric bulk of the TIPS group generally leads to slower reaction rates compared to TBS. Protection of even primary alcohols can require extended reaction times of 16-25 hours.[8]

Mechanism of Silyl Ether Formation: The reaction proceeds through a nucleophilic attack of the alcohol on the silicon center of the silyl chloride. The reaction is typically catalyzed by a base like imidazole, which can activate the silyl chloride by forming a more reactive silylimidazolium intermediate.[13][14]

Caption: General mechanism for silyl ether formation, highlighting the activation step with imidazole.

Experimental Protocols

Protocol 1: AOM Ether Protection of a Primary Alcohol

This protocol describes a general procedure for the formation of an acetoxymethyl (AOM) ether using acetoxymethyl methyl sulfide.

Materials:

-

Primary alcohol (1.0 equiv)

-

Acetoxymethyl methyl sulfide (1.5 equiv)

-

N-Chlorosuccinimide (NCS) (1.2 equiv)

-

Tetrabutylammonium iodide (Bu₄NI) (0.1 equiv)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the primary alcohol, acetoxymethyl methyl sulfide, and tetrabutylammonium iodide in anhydrous CH₂Cl₂ under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-chlorosuccinimide portion-wise over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).